molecular formula C40H80N2O4 B13358833 Di(decan-5-yl) 8,8'-((2-(dimethylamino)ethyl)azanediyl)dioctanoate

Di(decan-5-yl) 8,8'-((2-(dimethylamino)ethyl)azanediyl)dioctanoate

Cat. No.: B13358833
M. Wt: 653.1 g/mol
InChI Key: LYYOKDALOZKENQ-UHFFFAOYSA-N
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Description

Di(decan-5-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate is a complex organic compound with a unique structure that includes decyl and dimethylaminoethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(decan-5-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate typically involves the esterification of decanoic acid with 2-(dimethylamino)ethylamine. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The product is then purified by distillation or recrystallization to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of Di(decan-5-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Di(decan-5-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

Di(decan-5-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Di(decan-5-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate involves its interaction with cellular membranes and proteins. The dimethylaminoethyl group allows the compound to penetrate cell membranes, while the decyl groups facilitate its incorporation into lipid bilayers. This dual functionality enables the compound to target specific molecular pathways and exert its effects at the cellular level .

Comparison with Similar Compounds

Similar Compounds

    Dimethylaminoethyl acrylate: An unsaturated carboxylic acid ester with similar functional groups.

    2-(Dimethylamino)ethyl methacrylate: A methacrylic acid derivative used in polymer production.

Uniqueness

Di(decan-5-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate is unique due to its combination of decyl and dimethylaminoethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C40H80N2O4

Molecular Weight

653.1 g/mol

IUPAC Name

decan-5-yl 8-[(8-decan-5-yloxy-8-oxooctyl)-[2-(dimethylamino)ethyl]amino]octanoate

InChI

InChI=1S/C40H80N2O4/c1-7-11-21-29-37(27-13-9-3)45-39(43)31-23-17-15-19-25-33-42(36-35-41(5)6)34-26-20-16-18-24-32-40(44)46-38(28-14-10-4)30-22-12-8-2/h37-38H,7-36H2,1-6H3

InChI Key

LYYOKDALOZKENQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCC)CCCCC)CCN(C)C

Origin of Product

United States

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